
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol is a chiral organic compound with a bromine atom and a hydroxyl group attached to a tetrahydrochrysen backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol typically involves the bromination of a suitable precursor followed by a series of stereoselective reactions to introduce the desired chiral centers. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is often carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can result in the formation of an amino derivative.
Scientific Research Applications
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-chloro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a chlorine atom instead of bromine.
(3R,4R)-3-iodo-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with an iodine atom instead of bromine.
(3R,4R)-3-fluoro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
80056-91-3 |
|---|---|
Molecular Formula |
C18H15BrO |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m1/s1 |
InChI Key |
VZFRPVWDMXOWNC-AEFFLSMTSA-N |
Isomeric SMILES |
C1CC2=C([C@H]([C@@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



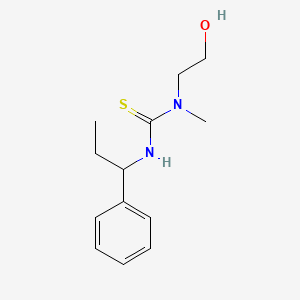
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
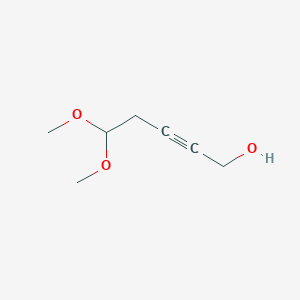


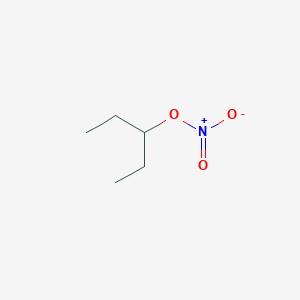

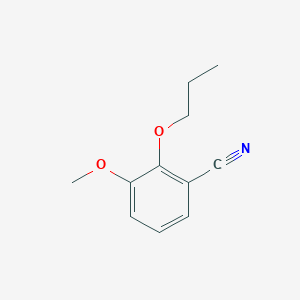
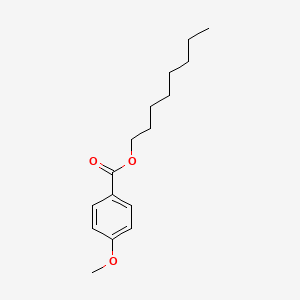
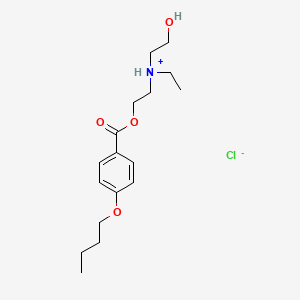
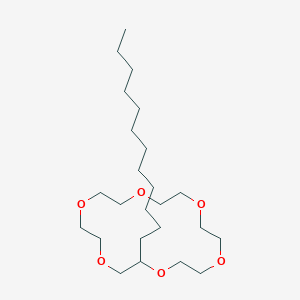
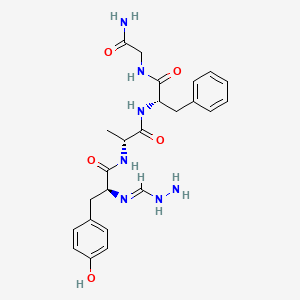
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
